molecular formula C13H12ClN5O2S B6535237 N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1170487-69-0

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6535237
CAS No.: 1170487-69-0
M. Wt: 337.79 g/mol
InChI Key: RWVBIEAIUHSAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a (5-chlorothiophen-2-yl)methyl group. The oxadiazole is linked via a carboxamide bridge to a 1,3-dimethyl-1H-pyrazole moiety.

Properties

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2S/c1-7-5-9(19(2)18-7)12(20)15-13-17-16-11(21-13)6-8-3-4-10(14)22-8/h3-5H,6H2,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVBIEAIUHSAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3e (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) share a pyrazole-carboxamide scaffold but differ in substituents (e.g., phenyl, chlorophenyl, p-tolyl). Key comparisons:

  • Synthesis : All derivatives in use EDCI/HOBt-mediated coupling, yielding 62–71% after purification . The target compound likely follows a similar route.
  • Physical Properties :
Compound Melting Point (°C) Molecular Weight (g/mol) Yield (%)
3a 133–135 402.8 68
3b 171–172 437.2 68
Target (Hypo.) ~160–170 (est.) ~394.8 ~65–70

The chlorothiophene group in the target may lower melting points compared to bulkier aryl substituents (e.g., 3b’s 171–172°C) due to reduced crystallinity .

Sulfonamide-Bearing Analogues ()

The compound 13 (N-[(5-chlorothiophen-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide) replaces the oxadiazole with a sulfonamide group. Key differences:

  • Synthesis : Lower yield (46.7%) compared to EDCI-mediated couplings, suggesting sulfonylation is less efficient .
  • Bioactivity : Sulfonamides often exhibit enhanced antibacterial activity due to improved target binding, whereas oxadiazoles may favor kinase inhibition .

Oxadiazole-Thiazole Hybrids ()

Compounds 7c–7f (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) feature oxadiazole-thiazole linkages. Comparisons:

  • Structural Features : The sulfanyl (-S-) linker in 7c–7f increases flexibility versus the methylene (-CH2-) group in the target compound.
  • Spectroscopy : The target’s 1H-NMR would show pyrazole methyl signals near δ 2.6 ppm (cf. δ 2.48–2.66 in ), while thiophene protons resonate at δ 7.4–7.6 (cf. δ 7.21–7.63 in ) .

Functional Group Impact on Bioactivity

  • Chlorothiophene vs.
  • Oxadiazole vs. 1,3,4-Triazole : Oxadiazoles are more electron-deficient, favoring interactions with electron-rich biological targets (e.g., enzymes with aromatic residues) .

Key Research Findings

  • Antibacterial Activity : Sulfonamide analogues () show stronger Gram-negative activity, while pyrazole-oxadiazoles () may target mycobacteria .
  • Thermal Stability : Higher melting points in chlorophenyl-substituted derivatives (e.g., 3b: 171–172°C) suggest improved stability over alkyl-substituted analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.